molecular formula C11H14N2O B11783520 6-Methyl-2-(pyrrolidin-1-yl)nicotinaldehyde

6-Methyl-2-(pyrrolidin-1-yl)nicotinaldehyde

Cat. No.: B11783520
M. Wt: 190.24 g/mol
InChI Key: NMKAIOMOGYZLQE-UHFFFAOYSA-N
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Description

6-Methyl-2-(pyrrolidin-1-yl)nicotinaldehyde is an organic compound with the molecular formula C11H14N2O It is a derivative of nicotinaldehyde, where the aldehyde group is substituted with a pyrrolidin-1-yl group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyrrolidin-1-yl)nicotinaldehyde typically involves the reaction of 6-methyl-2-chloronicotinaldehyde with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(pyrrolidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrrolidin-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 6-Methyl-2-(pyrrolidin-1-yl)nicotinic acid.

    Reduction: 6-Methyl-2-(pyrrolidin-1-yl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-(pyrrolidin-1-yl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(pyrrolidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The pyrrolidin-1-yl group enhances its binding affinity to the target enzymes, while the aldehyde group allows for covalent interactions, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl
  • 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
  • 6-(dimethylamino)nicotinaldehyde

Uniqueness

6-Methyl-2-(pyrrolidin-1-yl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyrrolidin-1-yl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

6-methyl-2-pyrrolidin-1-ylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-4-5-10(8-14)11(12-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKAIOMOGYZLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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